molecular formula C14H10FN3 B10756302 3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole

3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole

Cat. No.: B10756302
M. Wt: 239.25 g/mol
InChI Key: KMGPJKOKSYGMJD-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole is a high-value, synthetically versatile 1,2,4-triazole derivative of significant interest in medicinal chemistry and pharmacological research. This heterocyclic scaffold serves as a critical pharmacophore, with its structure featuring a fluorinated aromatic system known to influence bioavailability and binding affinity. Its primary research value lies in its role as a key intermediate for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders. The compound is extensively investigated for its potential as a core structure in developing ligands for GABA-A receptors, where the 1,2,4-triazole moiety can contribute to anxiolytic or anticonvulsant activities. The electron-withdrawing 4-fluorophenyl group enhances the molecule's metabolic stability and modulates its electronic properties, which is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers utilize this compound to explore enzyme inhibition, particularly against cytochrome P450 isoforms, and to develop novel therapeutic agents for conditions including anxiety, epilepsy, and cancer. Provided as a high-purity solid, it is characterized by techniques such as NMR and HPLC to ensure batch-to-batch consistency for reliable experimental results. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C14H10FN3

Molecular Weight

239.25 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C14H10FN3/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18)

InChI Key

KMGPJKOKSYGMJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H10F N3. The presence of the fluorophenyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study on various triazole compounds demonstrated that those with specific substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with fluorine substitutions often displayed improved potency compared to their unsubstituted counterparts .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Activity Against
3-(4-Fluorophenyl)-5-phenyl12E. coli
4-Amino-5-(3-fluorophenyl)8S. aureus
1,2,4-Triazole hybrid10P. aeruginosa

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it demonstrated selective growth inhibitory activity against Bcl-2-expressing human cancer cell lines with an IC50 value in the sub-micromolar range .

Case Study: Bcl-2 Inhibition

In a comparative study involving multiple triazole derivatives, it was found that the incorporation of the 4-fluorophenyl group significantly enhanced the binding affinity to Bcl-2 protein compared to other substitutions. The compound exhibited an IC50 value lower than that of standard anticancer agents like gossypol .

The mechanism by which triazoles exert their biological effects is multifaceted:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting pathways involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Compounds like this compound have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₁₀FN₃
  • Molecular Weight : 239.2477 g/mol
  • IUPAC Name : 3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole
  • CAS Number : Not available

The compound's structure features a triazole ring that contributes to its biological activity. The presence of a fluorine atom enhances its pharmacological profile by influencing lipophilicity and molecular interactions.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties.

  • Mechanism of Action : The compound acts by inhibiting bacterial growth through interference with critical cellular processes. Its structural analogs have shown effectiveness against various Gram-positive and Gram-negative bacteria.
  • Case Study : A derivative of this compound was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, B. cereus5 µg/mL
Methyl derivativeS. aureus, P. aeruginosa0.25–2 µg/mL

Antifungal Activity

The compound also shows promise in antifungal applications.

  • Research Findings : Studies have reported that triazole derivatives exhibit antifungal activity against species such as Aspergillus flavus and Candida albicans. The mechanism is believed to involve disruption of fungal cell membrane integrity .
CompoundFungal Strains TestedActivity Observed
This compoundA. flavus, C. albicansSignificant inhibition

Anticonvulsant Properties

The anticonvulsant potential of triazole derivatives has been explored in various studies.

  • Functional Similarity : Some derivatives have been noted to act similarly to glycine receptor agonists, offering potential therapeutic benefits for conditions like spasticity .

Other Pharmacological Activities

Beyond antimicrobial and anticonvulsant activities, triazoles are being investigated for their roles in:

  • Antihypertensive effects
  • Antiviral properties
  • Anticancer activities

These diverse applications stem from the compound's ability to interact with multiple biological targets due to its unique chemical structure .

Comparison with Similar Compounds

Structural Analogs and Halogen Substitution

Halogenated Derivatives :

  • Compound 4 (Cl-substituted) and Compound 5 (Br-substituted) are isostructural analogs synthesized by replacing the fluorophenyl group with chlorophenyl or bromophenyl groups. Despite identical crystal packing, minor conformational adjustments occur to accommodate halogen size differences .
  • 3-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole : Exhibits similar antimicrobial activity but reduced tyrosinase inhibition compared to the fluorinated analog, highlighting fluorine’s role in enhancing electronic interactions .

Nitrophenyl and Methoxyphenyl Derivatives :

  • 5-(4-Nitrophenyl)-4H-1,2,4-triazole derivatives show altered electronic properties due to the nitro group’s strong electron-withdrawing effects, impacting solubility and reactivity .
  • 4-Methoxyphenyl-substituted triazoles demonstrate reduced biological activity, suggesting electron-donating groups may diminish target binding .
Physical and Spectral Properties
Compound Melting Point (°C) Key Spectral Data (¹³C NMR, ppm) Reference
3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole 206.0 154.3 (C-triazole), 151.5 (C-F)
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c) 219.3 165.7 (C=O), 153.6 (C-triazole)
N-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (9e) 220.1 165.8 (C=O), 152.1 (C-F)

Fluorine’s electronegativity increases polarity, reflected in higher melting points and distinct ¹³C NMR signals compared to non-fluorinated analogs .

Tyrosinase Inhibition :

Compound IC₅₀ (µM) Reference
2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide (9d) 0.219 ± 0.081
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide 0.124 ± 0.077

Fluorophenyl substitution enhances tyrosinase inhibition, likely due to improved hydrophobic and dipole interactions with the enzyme’s active site .

Antimicrobial Activity :

  • 3-(4-Fluorophenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole derivatives show >90% inhibition against Candida albicans and Escherichia coli at 0.01% concentration, outperforming chlorophenyl analogs .
  • Sulfur-containing derivatives (e.g., 3-mercapto-triazoles) exhibit broad-spectrum activity, with fluorophenyl groups increasing membrane permeability .

Anti-inflammatory Activity :

  • Urea/thiourea derivatives of 3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazole show 54–85% inhibition in carrageenan-induced edema models. Fluorophenyl derivatives (e.g., 4Ia-4IId) outperform furfuryl-substituted analogs (54.73% inhibition for 4Id) .
Electronic and QSAR Insights
  • QSAR studies indicate that electron-withdrawing substituents (e.g., -F, -Cl) on the triazole ring lower ΔE₁ (HOMO-LUMO gap), enhancing bioactivity .
  • Fluorine’s high electronegativity increases ΣQ (total atomic charge), correlating with stronger antimicrobial effects .

Q & A

Q. What hybrid experimental-computational workflows are effective for optimizing triazole derivatives with dual biological activities (e.g., antimicrobial and anti-inflammatory)?

  • Methodological Answer :
  • High-throughput screening (HTS) : Prioritize hits using dual-target assays (e.g., COX-2 inhibition and MIC).
  • Free-energy perturbation (FEP) : Calculate binding affinities for both targets.
  • ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays .

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